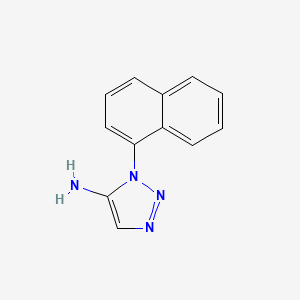

1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-naphthalen-1-yltriazol-4-amine |

InChI |

InChI=1S/C12H10N4/c13-12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,13H2 |

InChI Key |

BMCOKCKNGPYJDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthetic route to 1,2,3-triazoles, including 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper catalyst, typically CuSO4·5H2O with sodium ascorbate as a reducing agent, to yield 1,4-disubstituted 1,2,3-triazoles regioselectively.

Step 1: Synthesis of the Alkyne Precursor

The alkyne component bearing the naphthalen-1-yl substituent can be prepared by propargylation of naphthalen-1-ol or related derivatives under basic conditions (e.g., potassium carbonate in acetone) followed by purification. This provides the terminal alkyne necessary for the click reaction.Step 2: Preparation of the Azide Intermediate

The azide precursor is typically synthesized from an appropriate aromatic amine or halide by nucleophilic substitution with sodium azide under mild conditions, often in the presence of triethylamine and a solvent mixture such as tert-butanol/water at elevated temperature (~70 °C).Step 3: CuAAC Reaction

The alkyne and azide are combined in a solvent system (e.g., tert-butanol/water or ethanol/water) with catalytic CuSO4·5H2O and sodium ascorbate at moderate temperatures (40–60 °C). The reaction proceeds over several hours (often 24–48 h) to afford the 1,4-disubstituted triazole.Step 4: Reduction to the 5-Amino Derivative

If the triazole intermediate contains a nitro group (as a precursor to the amino group), reduction is achieved using Raney nickel under hydrogen atmosphere or hydrazine hydrate with catalytic Raney nickel at 60 °C. This step converts the nitro group to the amino group at the C5 position of the triazole ring.Step 5: Purification and Characterization

The final product, 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate/n-hexane mixtures and characterized by spectroscopic methods including FT-IR, ^1H and ^13C NMR, and melting point determination.

Alternative Organocatalytic and Metal-Free Approaches

Recent advances have demonstrated organocatalytic and metal-free synthetic routes to 1,2,3-triazoles to avoid metal contamination and improve biocompatibility. These methods typically involve three-component reactions of enolizable ketones, primary amines, and azides (e.g., para-nitrophenyl azide) under mild conditions, sometimes mediated by zinc acetate or other Lewis acids to afford NH-1,2,3-triazoles.

However, for the specific preparation of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, the CuAAC route remains preferred due to its regioselectivity and high yields.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkyne preparation | Naphthalen-1-ol, propargyl bromide, K2CO3, acetone | Reflux (approx. 60 °C) | 5 h | ~95 | Followed by recrystallization |

| Azide synthesis | Aryl halide, NaN3, triethylamine, t-BuOH/H2O (4:1) | 70 °C | 30 min | Variable | Formation of azide intermediate |

| CuAAC cycloaddition | Alkyne, azide, CuSO4·5H2O (10 mol%), sodium ascorbate (25 mol%), t-BuOH/H2O or EtOH/H2O | 40–60 °C | 24–48 h | High | Regioselective 1,4-disubstituted triazole |

| Nitro group reduction | Raney Ni, hydrazine hydrate, EtOH/H2O | 60 °C | 15–60 min | High | Converts nitro to amino group |

| Purification | Recrystallization from ethanol or EtOAc/n-hexane | Room temperature | — | — | Final product isolation |

The CuAAC method is well-documented for synthesizing 1,2,3-triazoles with high regioselectivity and functional group tolerance. The use of copper sulfate pentahydrate and sodium ascorbate as catalytic system is standard and provides mild reaction conditions suitable for sensitive substrates.

Reduction of nitro groups on triazole rings to amines using Raney nickel is efficient and preserves the triazole integrity, enabling the synthesis of amino-substituted triazoles such as 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine.

Alternative metal-free organocatalytic routes exist but are less common for this specific compound and typically require more complex starting materials or multi-step sequences.

Spectroscopic characterization confirms the structure of the final compound, with characteristic IR bands for NH2 groups, and NMR signals consistent with the naphthyl and triazole moieties.

The preparation of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is most effectively achieved via copper-catalyzed azide-alkyne cycloaddition followed by reduction of a nitro precursor to the amino derivative. This method offers high regioselectivity, good yields, and operational simplicity. Alternative organocatalytic methods exist but are less established for this specific structure. The detailed synthetic steps, reaction conditions, and purification methods outlined here provide a comprehensive guide for researchers aiming to synthesize this compound for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally related to 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, differing primarily in substituents on the triazole ring:

Key Structural Differences :

- The naphthalen-1-yl group in the target compound enhances π-π stacking interactions compared to smaller aryl groups (e.g., 2-nitrophenyl or benzyl).

Physical and Spectral Properties

Notes:

- The naphthalen-1-yl group reduces solubility in polar solvents compared to analogues with smaller substituents.

- NH₂ protons in triazol-5-amine derivatives typically appear as broad singlets due to hydrogen bonding .

Biological Activity

1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : CHN

- Molecular Weight : 210.23 g/mol

- CAS Number : 1334147-42-0

Antimicrobial Activity

Research has demonstrated that 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing promising results.

Table 1: Antimicrobial Activity of 1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Methicillin-resistant Staphylococcus aureus | 8 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has been explored in various studies. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Case Study: Anticancer Efficacy

In a comparative study, the compound exhibited an IC value of:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 3.0 |

| HCT-116 | 4.5 |

| HepG2 | 2.8 |

These values indicate that the compound is effective in inhibiting cancer cell growth at relatively low concentrations. The mechanism of action appears to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis .

The biological activity of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to the active sites of target proteins involved in cellular processes such as DNA synthesis and repair.

Computational Studies

Computational studies have further elucidated the structure–activity relationships (SAR) of this compound. By analyzing its interactions at the molecular level, researchers have identified key structural features that enhance its biological efficacy.

Table 2: Structure–Activity Relationships

| Structural Feature | Impact on Activity |

|---|---|

| Naphthalene moiety | Enhances binding affinity |

| Triazole ring | Critical for bioactivity |

| Amine group | Influences solubility and permeability |

These insights are vital for guiding future modifications aimed at improving potency and selectivity against specific cancer types or bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine, and how can regioselectivity be controlled?

- Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using naphthalene-1-azide and propargylamine precursors. Regioselectivity for the 1,2,3-triazole core is ensured by optimizing reaction temperature (60–80°C) and catalyst loading (5–10 mol% CuI). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in 39–79% efficiency, as observed in analogous triazole syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer:

- ¹H NMR: Distinct signals for the naphthyl aromatic protons (δ 7.2–9.1 ppm) and triazole NH₂ (δ ~5.5 ppm, broad singlet) confirm substitution patterns. For example, coupling constants (e.g., J = 8.4 Hz) between naphthyl protons validate regiochemistry .

- ¹³C NMR: A resonance at δ ~150 ppm corresponds to the triazole C5 linked to the amine group.

- IR: Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) verify functional groups .

Q. What crystallization strategies are effective for structural analysis via X-ray diffraction?

- Methodological Answer: Slow evaporation of a dichloromethane/methanol (3:1) solution at 4°C yields single crystals. Intramolecular hydrogen bonds (N-H⋯N) stabilize the planar triazole-naphthyl conformation, as seen in analogous structures. Hydrogen-bonded dimers (R₂²(8) motifs) along the c-axis enable precise lattice parameter determination .

Advanced Research Questions

Q. How do computational methods (DFT) predict electronic properties and reactivity?

- Methodological Answer: DFT/B3LYP/6-311G(d,p) calculations reveal:

- HOMO-LUMO gaps: A narrow gap (~4.5 eV) suggests potential redox activity.

- Electrostatic potential (ESP): Negative potentials localize on the triazole amine, indicating nucleophilic sites for electrophilic substitution.

- Thermodynamic stability: Gibbs free energy (ΔG) calculations at 298 K confirm stability under ambient conditions .

Q. What strategies address contradictory yield data in scaled-up syntheses?

- Methodological Answer: Discrepancies arise from competing side reactions (e.g., dimerization). Mitigation steps include:

- Reaction monitoring: TLC or in-situ IR to track intermediate formation.

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) reduce byproduct formation.

- Catalyst screening: Heterogeneous catalysts (e.g., Cu-ZSM-5) improve recyclability and yield consistency .

Q. How is anticancer activity evaluated, and what structural features enhance efficacy?

- Methodological Answer:

- In vitro assays: MTT/PrestoBlue tests against HeLa or MCF-7 cells (IC₅₀ = 10–50 μM). The naphthyl group enhances lipophilicity, improving membrane penetration.

- Structure-activity relationship (SAR): Substituents at the triazole C3 (e.g., methyl, phenyl) modulate steric effects and target binding (e.g., tubulin inhibition) .

Q. What safety protocols are critical for handling amine-containing triazoles?

- Methodological Answer:

- PPE: Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure.

- Waste disposal: Neutralize acidic byproducts (pH 6–8) before segregating as halogenated waste.

- Emergency measures: Immediate rinsing (15 min) for spills, followed by medical evaluation for persistent irritation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.